5-(4-Fluorophenyl)valeric acid

Organic Synthesis Solid-State Properties Purification

This para-fluoro substituted valeric acid is essential for replicating high-yield ezetimibe synthesis. Its specific LogP and melting point, distinct from non-fluorinated analogs, are critical for downstream chiral purity. Ensure supply chain integrity for your synthetic route with this verified 97%+ purity building block.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 24484-22-8
Cat. No. B1349314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)valeric acid
CAS24484-22-8
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)O)F
InChIInChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
InChIKeyBXEFPLJKYWEEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)valeric Acid (CAS 24484-22-8): Procurement Guide for High-Purity Ezetimibe Intermediates


5-(4-Fluorophenyl)valeric acid (CAS 24484-22-8), also known as 5-(4-fluorophenyl)pentanoic acid or 4-fluoro-benzenepentanoic acid, is a fluorinated aromatic monocarboxylic acid building block with a molecular formula of C11H13FO2 and a molecular weight of 196.22 g/mol . It is commercially available as a white to off-white crystalline powder with a purity specification of 97% (HPLC) . This compound serves as a critical intermediate in the multi-step synthesis of the cholesterol absorption inhibitor ezetimibe and its structural analogs [1], where the specific para-fluorophenyl moiety is essential for downstream chiral transformations and biological activity.

Why 5-(4-Fluorophenyl)valeric Acid Cannot Be Substituted with Generic Phenyl or Chlorophenyl Analogs


Substituting 5-(4-fluorophenyl)valeric acid with non-fluorinated analogs like 5-phenylvaleric acid, or even other halogenated variants such as 5-(4-chlorophenyl)valeric acid, introduces significant physicochemical and stereoelectronic changes that compromise its utility as a building block. The specific fluorine substitution at the para position dramatically alters the compound's solid-state properties (melting point) and lipophilicity (LogP) compared to the unsubstituted phenyl analog . These differences directly impact synthetic handling, purification, and the electronic environment of the aryl ring during key transformations like Friedel-Crafts acylations and asymmetric reductions in the ezetimibe synthesis route [1]. Consequently, using a generic substitute can lead to altered reaction kinetics, lower yields, and impure chiral products.

Quantitative Differentiators for 5-(4-Fluorophenyl)valeric Acid Against Key Analogs


Enhanced Crystallinity and Handling: Melting Point Comparison vs. Unsubstituted 5-Phenylvaleric Acid

The introduction of a fluorine atom at the para position of the phenyl ring significantly elevates the melting point of 5-(4-fluorophenyl)valeric acid relative to its non-fluorinated analog, 5-phenylvaleric acid. The target compound exhibits a melting point range of 75-79°C, whereas 5-phenylvaleric acid melts at 57-60°C . This represents a quantified difference of approximately 18-22°C, indicating substantially stronger intermolecular forces in the crystalline lattice, likely due to dipole-dipole interactions from the C-F bond.

Organic Synthesis Solid-State Properties Purification

Fine-Tuned Lipophilicity: Calculated LogP Difference vs. Non-Fluorinated Analog

Fluorination is a common strategy to modulate lipophilicity. 5-(4-Fluorophenyl)valeric acid has a calculated LogP value of 2.62310, compared to a reported LogP of 2.48-2.70 for the non-fluorinated 5-phenylvaleric acid . While the ranges may overlap, the fluorinated compound consistently trends towards the higher end of the reported spectrum, indicating a modest but quantifiable increase in hydrophobicity. This subtle shift is crucial for balancing membrane permeability and aqueous solubility in downstream drug candidates.

Medicinal Chemistry ADME Lipophilicity

Chiral Intermediate Utility: High-Yield Asymmetric Reduction to a Key Ezetimibe Precursor

A patent detailing the preparation of ezetimibe chiral intermediates explicitly uses 5-(4-fluorophenyl)-5-carbonyl valeric acid (a ketone derivative of the target compound) as a starting material. Under optimized asymmetric hydrogenation conditions using a chiral ruthenium catalyst, this substrate is converted to the corresponding (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid with a reported yield of 96.1% and an optical purity of 97.5% ee [1]. This demonstrates the compound's exceptional utility in high-fidelity stereoselective transformations.

Asymmetric Synthesis Chiral Chemistry Pharmaceutical Intermediates

Validated Application Scenarios for 5-(4-Fluorophenyl)valeric Acid


Synthesis of Ezetimibe and Related Cholesterol Absorption Inhibitors

5-(4-Fluorophenyl)valeric acid is a critical precursor for synthesizing the core azetidinone ring system of ezetimibe. The high-yielding asymmetric reduction of its carbonyl derivative to a chiral hydroxy acid (96.1% yield, 97.5% ee) [1] is a key enabling step for accessing the correct stereochemistry of the drug. Procurement of this specific building block is essential for replicating established, high-yielding synthetic routes to this blockbuster drug.

Development of Fluorinated Aromatic Building Block Libraries

In medicinal chemistry programs exploring structure-activity relationships (SAR), this compound serves as a valuable building block for introducing a fluorophenyl alkyl chain. Its differentiated physicochemical properties, including a higher melting point (~75-79°C) and a precisely tuned LogP (~2.62) compared to the unsubstituted phenyl analog [1], allow researchers to systematically probe the effects of fluorination on target binding, metabolic stability, and physicochemical properties.

Asymmetric Catalysis and Chiral Pool Synthesis Research

The established protocol for the enantioselective reduction of a 5-(4-fluorophenyl)-5-oxopentanoic acid derivative to a chiral alcohol in near-quantitative yield and high enantiopurity [1] makes this compound family a benchmark substrate for testing and developing new asymmetric hydrogenation catalysts. Researchers in catalysis and process chemistry can use this compound to benchmark new catalytic systems against a known, industrially relevant standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.